molecular formula C8H19ClN2O B1487361 1-(2-Methoxy-ethyl)-piperidin-4-ylamine hydrochloride CAS No. 2206243-34-5

1-(2-Methoxy-ethyl)-piperidin-4-ylamine hydrochloride

Cat. No.: B1487361
CAS No.: 2206243-34-5
M. Wt: 194.7 g/mol
InChI Key: TYKGOXOSANMBKM-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-piperidin-4-ylamine hydrochloride is a chemical compound with significant relevance in various scientific fields. This compound is characterized by its piperidine ring, which is substituted with a 2-methoxy-ethyl group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-ethyl)-piperidin-4-ylamine hydrochloride typically involves the reaction of piperidine with 2-methoxy-ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-ethyl)-piperidin-4-ylamine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: It can be reduced to form various reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2-Methoxy-ethyl)-piperidin-4-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Methoxypropan-2-ol: An organic solvent with similar structural features.

    Sodium bis(2-methoxyethoxy)aluminium hydride: A reducing agent with comparable functional groups.

Uniqueness: 1-(2-Methoxy-ethyl)-piperidin-4-ylamine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2-methoxyethyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-11-7-6-10-4-2-8(9)3-5-10;/h8H,2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKGOXOSANMBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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